LY 193239 belongs to the class of pyrazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms. This compound specifically features a higher-lactam structure, enhancing its antibacterial properties. The classification as an antibacterial agent indicates its potential use in medical applications aimed at treating infections caused by susceptible bacteria.
The synthesis of LY 193239 involves several key steps that leverage established organic chemistry techniques. While detailed protocols are not extensively documented in the literature, the general approach includes the following:
The synthesis is typically conducted under controlled temperature and pressure conditions to optimize yield and minimize side reactions. Specific parameters such as reaction time, solvent choice, and catalyst type can significantly influence the efficiency of the synthesis.
The molecular structure of LY 193239 can be described as follows:
The structure features a pyrazolidinone core with substituents that enhance its biological activity. Key structural elements include:
Crystallographic data or NMR spectra may provide insights into bond angles, distances, and conformational preferences, although specific data for LY 193239 may not be readily available in public databases.
LY 193239 participates in various chemical reactions typical of pyrazolidinones:
These reactions are essential for modifying LY 193239 to optimize its antibacterial efficacy and pharmacokinetic properties.
The mechanism of action of LY 193239 primarily involves its interaction with bacterial targets, disrupting vital processes such as cell wall synthesis or protein production.
In vitro studies would typically evaluate its efficacy against various bacterial strains to elucidate specific pathways affected by the compound.
LY 193239 exhibits several notable physical and chemical properties:
Quantitative analyses such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics but may require specific experimental data not widely published.
LY 193239 has several scientific applications:
Antimicrobial resistance (AMR) represents a critical global health threat, directly responsible for 1.27 million deaths in 2019 and contributing to 4.95 million deaths worldwide. By 2050, projections suggest AMR could cause up to 10 million annual deaths, with low- and middle-income countries facing the most severe burden [5]. The economic implications are staggering, with estimated healthcare costs reaching $1 trillion and GDP losses of $1–$3.4 trillion annually by 2030 [5] [7]. This "silent pandemic" stems from multiple factors, including:
These factors necessitated novel structural classes like pyrazolidinones, which circumvent existing resistance mechanisms through unique chemical scaffolds and bacterial targets [1] [8].
Pyrazolidinones emerged in the late 20th century as synthetically tunable scaffolds with potent antibacterial properties. Early research focused on monocyclic pyrazolidinones exhibiting moderate activity, primarily through inhibition of bacterial cell wall synthesis [2] [8]. Key developmental milestones include:
Table 1: Evolution of Key Pyrazolidinone Antibacterial Agents
Compound | Structural Features | Development Status | Primary Antibacterial Target |
---|---|---|---|
Early Monocyclics | Unsubstituted pyrazolidinone core | Preclinical (abandoned) | Gram-positive cocci |
LY 186826 | Bicyclic [3.3.0] system, C-3 carboxylic acid | Preclinical | Broad-spectrum |
LY 193239 | Bicyclic [3.3.0], C-3 methylsulfonyl/carboxyl | Advanced preclinical | Extended-spectrum β-lactamases |
LY 255262 | Optimized C-3 EWGs, enhanced lipophilicity | Clinical candidate | Multidrug-resistant Enterobacteriaceae |
LY 193239 (CAS# 124986-46-5) exemplifies the strategic optimization of pyrazolidinones for enhanced antibacterial activity. Its chemical structure features:
Table 2: Physicochemical and Biochemical Profile of LY 193239
Property | Value/Specification | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₈N₆O₇S₂ | High nitrogen/sulfur content enhances target engagement |
Molecular Weight | 444.44 g/mol | Optimal for membrane penetration |
IUPAC Name | (Z)-6-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-(methylsulfonyl)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-3-carboxylic acid | Defines stereochemical specificity |
Antibacterial Spectrum | Broad-spectrum (Gram-positive and Gram-negative) | Targets MRSA, E. coli, K. pneumoniae |
Key SAR Insight | Methylsulfonyl > carboxyl at C-3 enhances potency | 10-fold lower MIC vs. carboxylic acid analogs |
LY 193239’s in vitro activity stems from dual mechanisms: irreversible acetylation of essential PBPs and inhibition of extended-spectrum β-lactamases (ESBLs). This positions it as a bridge between classical β-lactams and novel "β-lactam enhancers" [1] [8]. Its physicochemical properties—water solubility (via carboxylic acid), stability in DMSO (>2 years at -20°C), and >98% purity—facilitated preclinical evaluation [1]. Despite not reaching clinical development, LY 193239 served as the template for advanced analogs like LY 255262, which entered clinical trials for multidrug-resistant infections [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7